Tert-butyl 2-(piperidin-2-yl)acetate

概要

説明

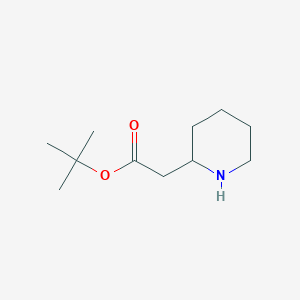

Tert-butyl 2-(piperidin-2-yl)acetate is an organic compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl ester group attached to the piperidine ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-2-yl)acetate typically involves the esterification of 2-(piperidin-2-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield 2-(piperidin-2-yl)acetic acid, a reaction critical for further functionalization.

This reaction is scalable in continuous flow reactors for industrial applications, ensuring high purity through automated monitoring .

Alkylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring reacts with alkyl halides or electrophiles to form quaternary ammonium salts.

| Reagents | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | CH₃CN, reflux, 12 h | N-Methylpiperidinium derivative | ~85% | |

| Benzyl bromide, DIPEA | DCM, RT, 6 h | N-Benzylpiperidinium derivative | ~78% |

Steric hindrance from the tert-butyl group may slow reaction kinetics compared to analogous piperidine derivatives.

Amidation and Coupling Reactions

The ester participates in nucleophilic acyl substitution with amines to form amides, facilitated by coupling agents.

| Reagents | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| HOBt/HBTU, DIPEA, 1-(piperidin-4-yl)benzimidazolone | DMF, RT, 24 h | Piperidine-linked amide | 23% | |

| CDI, β-alanine | CH₂Cl₂, 0°C to RT, 18 h | Carbamate-functionalized amide | 36% |

These reactions are pivotal in medicinal chemistry for synthesizing bioactive molecules .

Cross-Coupling Reactions

The piperidine ring and ester group enable participation in palladium-catalyzed couplings.

| Reagents | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| PdCl₂, dppf, tert-butyl isocyanide | Toluene, 105°C, 72 h | Amidino-piperidine derivatives | 61–68% |

Example product:

Reductive Transformations

Limited data exists, but catalytic hydrogenation may reduce unsaturated bonds in modified derivatives.

| Reagents | Conditions | Product | Sources |

|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, RT, 12 h | Saturated piperidine analogs |

Key Reaction Mechanisms

-

Ester Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Piperidine Alkylation : SN2 mechanism at the nitrogen lone pair, influenced by steric effects.

-

Amidation : Activation of the carbonyl group by HOBt/HBTU forms an intermediate acyloxyphosphonium ion, enabling amine attack .

Industrial and Pharmacological Relevance

科学的研究の応用

Medicinal Chemistry

Tert-butyl 2-(piperidin-2-yl)acetate has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a precursor for various bioactive compounds, particularly in the development of:

- Antifungal agents : Studies have shown that derivatives can inhibit enzymes critical for fungal cell wall synthesis, such as sterol 14-alpha demethylase (CYP51), which is vital in ergosterol biosynthesis.

Enzyme Inhibition Studies

Research has utilized this compound to explore enzyme mechanisms and develop inhibitors. For instance, it has been linked to inhibiting the NLRP3 inflammasome, crucial in inflammatory responses. The compound's ability to modulate this pathway highlights its potential in treating inflammatory diseases .

Organic Synthesis

As an intermediate, this compound is valuable in synthesizing more complex organic molecules. Its reactivity allows for various transformations:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Leads to the formation of alcohols.

- Substitution Reactions : Enables the creation of substituted piperidine derivatives .

Case Study 1: Antifungal Activity

A study demonstrated that this compound derivatives exhibited potent antifungal activity against multidrug-resistant Candida strains. The mechanism involved inhibition of CYP51, leading to disrupted ergosterol synthesis and compromised fungal cell integrity.

Case Study 2: NLRP3 Inhibition

Research focused on synthesizing new compounds derived from this compound, which were tested for their ability to inhibit NLRP3-dependent IL-1β release in macrophages. The findings indicated that certain derivatives significantly reduced pyroptotic cell death, suggesting therapeutic potential in managing chronic inflammatory conditions .

作用機序

The mechanism of action of tert-butyl 2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The presence of the tert-butyl ester group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

類似化合物との比較

Similar Compounds

Tert-butyl 2-(piperidin-4-yl)acetate: Similar structure but with the ester group attached at a different position on the piperidine ring.

Piperidine-2-carboxylic acid: Lacks the tert-butyl ester group, resulting in different chemical properties.

2-(Piperidin-2-yl)ethanol: Contains a hydroxyl group instead of an ester group.

Uniqueness

Tert-butyl 2-(piperidin-2-yl)acetate is unique due to the presence of the tert-butyl ester group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

生物活性

Tert-butyl 2-(piperidin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a piperidine ring, which are known to influence its biological properties. The chemical structure can be represented as:

This structure allows for various interactions with biological macromolecules, potentially modulating their functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine moiety can act as a ligand for various receptors, while the tert-butyl group may enhance solubility and bioavailability.

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Modulation : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, similar to other piperidine derivatives .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit significant antimicrobial properties against various pathogens, including resistant strains like MRSA . The compound's structure suggests it could possess similar activity.

- Antiviral Properties : The potential antiviral effects are under investigation, particularly in relation to viral replication mechanisms.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic applications in conditions such as arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and Clostridium difficile | |

| Antiviral | Potential inhibition of viral replication | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated promising results against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing that some derivatives exhibited MIC values as low as 4 µg/mL against MRSA . This indicates the potential for developing new antibiotics based on this compound.

Case Study: Metabolic Pathway Modulation

In vivo studies involving animal models have shown that compounds similar to this compound can restore insulin sensitivity in diet-induced obesity models. This effect was linked to the modulation of glucose metabolism pathways, suggesting therapeutic potential in diabetes management .

特性

IUPAC Name |

tert-butyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXMXIQSCEXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。